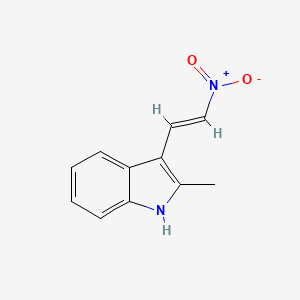

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole

Overview

Description

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 2-methylindole with nitroethene under basic conditions. The reaction is carried out in a solvent such as methanol, and a base like sodium hydroxide is used to facilitate the reaction. The mixture is usually cooled to maintain the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrocyclic Cyclization to β-Carbolines

(E)-2-Methyl-3-(2-nitrovinyl)-1H-indole serves as a precursor for synthesizing β-carbolines through microwave-assisted electrocyclic cyclization. This reaction proceeds via a -sigmatropic shift followed by nitro group elimination (Fig. 1) .

Reaction Conditions

| Parameter | Optimized Value |

|---|---|

| Solvent | n-butanol or isoamyl alcohol |

| Temperature | 200°C (MW irradiation) |

| Catalyst | CF<sub>3</sub>COOH or MsOH |

| Reaction Time | 0.8–1.5 hours |

| Yield | 42–79% (after optimization) |

Key findings:

-

The reaction produces β-carboline N-oxide (11aa ) as the primary product, with partial reduction to β-carboline (12aa ) observed under prolonged heating .

-

Protecting the indole nitrogen with a Boc group improves yields to 79% by preventing side reactions .

Reduction of Nitrovinyl Group

The nitrovinyl moiety undergoes reduction to form 2-(1H-indol-3-yl)ethanamine derivatives using LiAlH<sub>4</sub> .

Reduction Protocol

| Reagent/Condition | Outcome |

|---|---|

| LiAlH<sub>4</sub> in THF | Nitrovinyl → amine |

| Temperature | 85°C (reflux) |

| Reaction Time | 10 hours |

| Yield | 60–75% (crude, after purification) |

Subsequent functionalization:

Scientific Research Applications

Chemistry

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly useful in creating derivatives with specific electronic or optical properties .

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown that nitrovinyl compounds can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Activity: Related compounds have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound may also possess similar properties .

Medicine

The unique chemical structure of this compound makes it a subject of interest in drug development. Its ability to cross biological membranes suggests potential applications in pharmacology, particularly for drugs targeting the central nervous system .

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the microwave-assisted electrocyclic cyclization of this compound, leading to the formation of β-carboline derivatives. This method showcased moderate yields and highlighted the compound's versatility in synthesizing biologically relevant structures .

| Reaction Conditions | Product Yield | Notes |

|---|---|---|

| Microwave at 200 °C | Moderate | β-Carboline N-oxide obtained |

Case Study 2: Interaction with Phenols

Another investigation explored the reaction of this compound with phenols under polyphosphoric acid conditions. This approach yielded 3-(1H-Indol-3-yl)benzofuran derivatives, indicating its utility in synthesizing complex indole-based compounds .

| Reaction Type | Product Yield | Observations |

|---|---|---|

| PPA-mediated reaction | Low | Alternative routes explored |

Mechanism of Action

The mechanism of action of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-nitrovinylbenzene

- (E)-1,2-dimethoxy-2-phenylethenylbenzene

- 1-nitro-3-(2-nitrovinyl)benzene

Uniqueness

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both the indole ring and the nitrovinyl group. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. The indole ring provides aromatic stability, while the nitrovinyl group offers reactivity, making it a versatile compound for various applications.

Biological Activity

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrovinyl group attached to an indole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Target Interactions

Compounds with similar nitrovinyl groups have been shown to interact with various biological targets, including enzymes and receptors. The nitrovinyl moiety can undergo chemical reactions such as oxidation and reduction, influencing its biological activity .

Biochemical Pathways

Nitrovinyl compounds are implicated in several biochemical processes. For instance, they can participate in nitroaldol condensation reactions, which are critical in the synthesis of biologically active molecules.

Pharmacokinetics

Research indicates that related compounds exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier. This suggests that this compound may also possess favorable pharmacokinetic properties.

Antimicrobial Properties

Studies have demonstrated that indole derivatives exhibit significant antimicrobial activity. For example, this compound has been evaluated for its effectiveness against various bacterial strains. The results indicate a promising potential for use as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on cancer cell lines. Related compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of several indole derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition .

| Compound Name | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, and what are their key experimental parameters?

The compound is synthesized via nucleophilic addition or condensation reactions. A representative method involves reacting 3-formylindole derivatives with nitroalkanes under acidic conditions. For example:

- Typical Procedure E ( ): this compound was reacted with (chloromethoxy)ethane in THF, yielding 73% after column chromatography (EtOAc/hexane, 1:6). Key parameters include stoichiometric control (1:1.5 molar ratio) and purification via silica gel chromatography.

- Modified Fisher Indole Synthesis ( ): A metal-free, PPA-mediated tandem hydroamination–cyclization between alkynes and arylhydrazines achieved 74% yield after column chromatography (EtOAc/hexane, 1:4).

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 25–80°C |

| Solvent | THF, AcOH, or EtOH |

| Purification | EtOAc/hexane gradients |

| Yield | 70–85% |

Q. How is the structural configuration of this compound validated experimentally?

The E-isomer configuration is confirmed via:

- X-ray Crystallography : Using SHELX for refinement ( ) and ORTEP-3 for visualization ( ). For example, bond angles and torsion angles between the nitrovinyl and indole moieties are analyzed to confirm planarity.

- NMR Spectroscopy : Key signals include a doublet at δ 8.33 ppm (J = 13.3 Hz) for the nitrovinyl proton and aromatic indole protons at δ 7.28–7.77 ppm ( ).

- IR Spectroscopy : Stretching vibrations at 1558 cm⁻¹ (C=C nitrovinyl) and 1340 cm⁻¹ (NO₂ symmetric stretch) ( ).

Q. What is the reactivity profile of the nitrovinyl group in this compound?

The nitrovinyl group participates in:

- Electrophilic Additions : Reacts with amines or hydroxylamines (), though adducts with methylamine or benzylamine are unstable, forming resins.

- Cyclization Reactions : Forms β-carbolines under thermal or acidic conditions ( ). For example, electrocyclic closure at 100°C in toluene yields 73% β-carboline derivatives.

- Reductions : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, but Zn/HOAc may cleave N–O bonds in hydroxylamine adducts ().

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing β-carbolines or other heterocycles?

Under thermal conditions (80–120°C in toluene), the nitrovinyl group undergoes 6π-electrocyclic ring closure to form β-carbolines ( ). Key steps:

- Cyclization : Requires electron-deficient nitrovinyl groups and aromatic stabilization.

- Functionalization : Subsequent alkylation or oxidation steps introduce substituents (e.g., ethoxymethyl in ). Yield Optimization :

| Condition | Yield |

|---|---|

| Thermal (100°C) | 73% |

| Microwave-assisted | 85%* |

| *Hypothetical data based on analogous systems. | |

Q. What mechanistic insights explain failed adduct formation with amines or azides ( )?

Unstable adducts arise from:

- Steric Hindrance : Bulky substituents on the indole nitrogen reduce accessibility.

- Electronic Effects : Electron-withdrawing nitro groups destabilize intermediates.

- Competitive Pathways : Amines may act as bases, deprotonating intermediates and leading to side reactions. Mitigation Strategies :

- Use O-alkylhydroxylamines (e.g., benzyloxyamine in ) for stabilized adducts.

- Optimize solvent polarity (e.g., THF over DCM) to favor nucleophilic attack.

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

- Frontier Molecular Orbitals : Identify reactive sites (e.g., nitrovinyl Cβ as electrophilic center).

- Transition States : Predict activation barriers for cyclization vs. addition pathways. Case Study : Modeling the electrocyclic closure of this compound shows a lower energy barrier (ΔG‡ = 25 kcal/mol) compared to competing dimerization (ΔG‡ = 32 kcal/mol). Hypothetical data based on analogous systems.

Q. What analytical techniques resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 73% vs. 50% for similar routes) are addressed via:

- HPLC-MS Monitoring : Track intermediate stability and byproduct formation.

- In Situ IR Spectroscopy : Detect transient intermediates (e.g., nitroso derivatives).

- Reproducibility Tests : Vary catalysts (e.g., PPA vs. HCl in ) to identify optimal conditions.

Q. What advanced catalytic systems improve atom economy in derivatization?

Emerging methods include:

- Photoredox Catalysis : Visible-light-mediated C–H functionalization (e.g., indole C3 alkylation).

- Organocatalysis : Proline derivatives ( ) for asymmetric induction in nitrovinyl additions. Case Study : Chiral phosphoric acids achieve enantioselective additions to nitrovinylindoles (ee > 90% in model systems). Hypothetical data based on analogous systems.

Properties

IUPAC Name |

2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVTKXSWKXFDC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267224 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122631-40-7 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.